(2Z)-3-butyl-2-[(3,5-dichloro-4-hydroxyphenyl)imino]-N-(3-ethoxyphenyl)-4-oxo-1,3-thiazinane-6-carboxamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis techniques, such as continuous flow reactors, to optimize the reaction conditions and increase the efficiency of the process. The use of advanced purification methods, such as chromatography, is essential to isolate the compound from reaction by-products and impurities .
Chemical Reactions Analysis
Types of Reactions
(2Z)-3-butyl-2-[(3,5-dichloro-4-hydroxyphenyl)imino]-N-(3-ethoxyphenyl)-4-oxo-1,3-thiazinane-6-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in the formation of new derivatives with different functional groups .
Scientific Research Applications
(2Z)-3-butyl-2-[(3,5-dichloro-4-hydroxyphenyl)imino]-N-(3-ethoxyphenyl)-4-oxo-1,3-thiazinane-6-carboxamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and as a catalyst in industrial processes .
Mechanism of Action
The mechanism of action of (2Z)-3-butyl-2-[(3,5-dichloro-4-hydroxyphenyl)imino]-N-(3-ethoxyphenyl)-4-oxo-1,3-thiazinane-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
Ethyl acetoacetate: Known for its use in the synthesis of various organic compounds and its keto-enol tautomerism.
Bromomethyl methyl ether: Used in organic synthesis as a methylating agent.
Ginsenoside Compound K: Known for its pharmacological properties, including anti-inflammatory and anti-carcinogenic effects.
Uniqueness
Its structure allows for a wide range of chemical modifications, making it a versatile compound for research and industrial applications .
Properties
Molecular Formula |
C23H25Cl2N3O4S |
---|---|
Molecular Weight |
510.4 g/mol |
IUPAC Name |
3-butyl-2-(3,5-dichloro-4-hydroxyphenyl)imino-N-(3-ethoxyphenyl)-4-oxo-1,3-thiazinane-6-carboxamide |
InChI |
InChI=1S/C23H25Cl2N3O4S/c1-3-5-9-28-20(29)13-19(22(31)26-14-7-6-8-16(10-14)32-4-2)33-23(28)27-15-11-17(24)21(30)18(25)12-15/h6-8,10-12,19,30H,3-5,9,13H2,1-2H3,(H,26,31) |
InChI Key |
QXVMPKBHVCDYJH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C(=O)CC(SC1=NC2=CC(=C(C(=C2)Cl)O)Cl)C(=O)NC3=CC(=CC=C3)OCC |
Origin of Product |
United States |
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